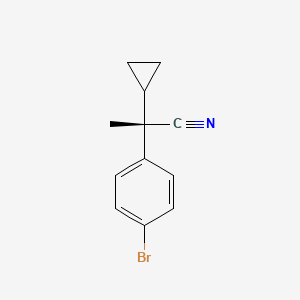![molecular formula C17H19N3O3 B14033433 1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione is a complex organic compound with a unique spiro structure.
Preparation Methods
The synthesis of 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione involves multiple steps, typically starting with the preparation of the furo[3,4-d]pyrimidine core. This core is then reacted with piperidine derivatives under specific conditions to form the spiro compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with research indicating its ability to inhibit cell cycle progression and induce apoptosis in cancer cells. Additionally, it has applications in the development of pharmaceuticals and as a tool in biochemical research .
Mechanism of Action
The mechanism of action of 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). This inhibition leads to the disruption of cell cycle progression, ultimately resulting in apoptosis. The compound also affects various signaling pathways, including the NF-κB and IL-6 pathways .
Comparison with Similar Compounds
Similar compounds include other spiro derivatives and furo[3,4-d]pyrimidine-based molecules. Compared to these compounds, 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione exhibits unique structural features that contribute to its distinct biological activities. Some similar compounds are:
- Spiro[furo[3,4-d]pyrimidine-5(1H),4’-piperidine]-2,4(3H,7H)-dione
- Pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1'-benzylspiro[1,7-dihydrofuro[3,4-d]pyrimidine-5,4'-piperidine]-2,4-dione |
InChI |
InChI=1S/C17H19N3O3/c21-15-14-13(18-16(22)19-15)11-23-17(14)6-8-20(9-7-17)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,18,19,21,22) |
InChI Key |
ZZLJSGDBFSBASI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=C(CO2)NC(=O)NC3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


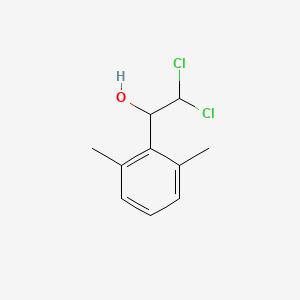
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
![2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)
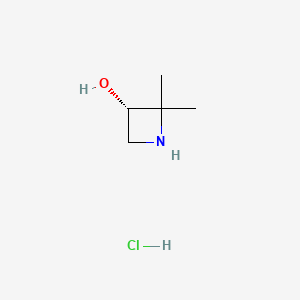
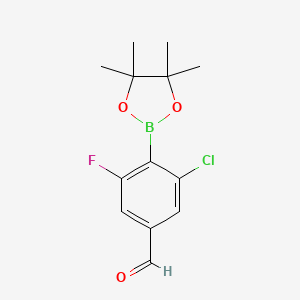
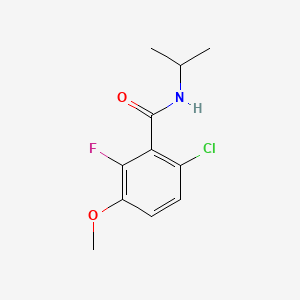
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
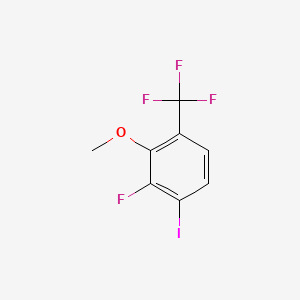
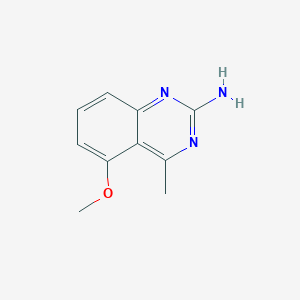

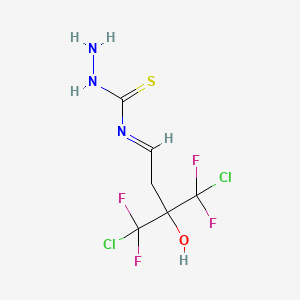
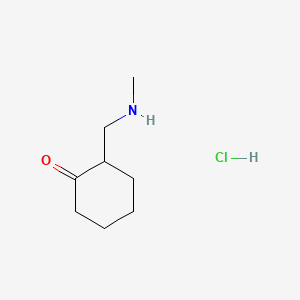
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
